N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S/c1-29-18-13-19(30-2)17(12-16(18)24)25-20(28)14-31-22-21(15-8-4-3-5-9-15)26-23(27-22)10-6-7-11-23/h3-5,8-9,12-13H,6-7,10-11,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESKOMGXOPTUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A 5-chloro group on a 2,4-dimethoxyphenyl moiety.
- A sulfur-containing spiro structure linked to a phenyl group .
The molecular formula is , with a molecular weight of approximately 375.84 g/mol .
Synthesis
The synthesis typically involves multi-step organic reactions that include:
- Formation of the 5-chloro-2,4-dimethoxyphenyl base.
- Introduction of the diazaspiro structure via cyclization reactions.
- Final attachment of the acetamide functionality.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth:
- Inhibition of RAS Protein : The compound may act as a covalent binder to mutated RAS proteins, which are crucial in many cancers .
- VEGFR Inhibition : Related compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a significant role in angiogenesis .
Anti-inflammatory Effects
Recent findings suggest that this compound exhibits anti-inflammatory properties:
- In vivo studies demonstrated that it significantly alleviated symptoms in models of ulcerative colitis . This was attributed to its ability to modulate inflammatory pathways effectively.
Case Studies and Research Findings
The biological activity of this compound is believed to involve:
- Covalent Binding : Interaction with specific cysteine residues in target proteins (e.g., KRAS).
- Receptor Tyrosine Kinase Inhibition : Disruption of signaling pathways critical for tumor growth and angiogenesis.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The specific applications of N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide can be categorized into several areas:
Antimicrobial Properties
Compounds featuring sulfur moieties often display significant antimicrobial activity. The sulfanyl group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi.
Neuropharmacological Effects
The presence of the phenyl and diazaspiro groups suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on cognitive function and mood regulation, indicating that this compound could be explored for neuropharmacological applications.
Drug Development
The unique combination of functional groups in this compound positions it as a candidate for drug development in oncology and infectious disease treatment.
Formulation Studies
Given its complex structure, formulation studies are essential to understand how this compound can be effectively delivered in therapeutic settings. Research into solubility enhancement and stability under physiological conditions will be crucial for its practical applications.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related compounds have been extensively studied:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Example A | Anticancer | |
| Example B | Antimicrobial | |
| Example C | Neuropharmacological |
These references indicate a growing interest in similar compounds' pharmacological profiles.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule but differ in substituents and spiro systems:
Key Observations :
The nitro group in ’s compound introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions .
Spiro System Variations: Both the target compound and the dichlorophenyl analog share the 1,4-diazaspiro[4.4]nona-1,3-diene core, but the latter’s 4-methylphenyl substituent on the spiro ring may enhance steric bulk and lipophilicity .
Molecular Weight and Applications :
Preparation Methods
Cyclocondensation Strategy
The spirocyclic core is synthesized via a Mannich-type cyclization or cyclocondensation of a diamine with a diketone. For example:
-
Reactants : 1,2-Diaminobenzene and cyclopentanone.
-
Conditions : Acid catalysis (e.g., HCl, acetic acid) at 80–100°C for 12–24 hours.
Mechanism :
-
Formation of an imine intermediate from the diamine and ketone.
-
Intramolecular cyclization to form the spiro ring.
Yield Optimization :
Introduction of the Phenyl Group
Thiol Group Incorporation
-
Thiolation via disulfide reduction : Treating a brominated spiro intermediate with thiourea, followed by hydrolysis.
-
Nucleophilic substitution : Reacting a spiro-chloride with sodium hydrosulfide (NaSH).
Synthesis of the Sulfanylacetyl Linker
Mercaptoacetic Acid Derivatization
-
Activation : Convert mercaptoacetic acid to its acid chloride using thionyl chloride (SOCl₂).
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Coupling : React with the diazaspiro-thiol in the presence of a base (e.g., triethylamine).
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acid chloride formation | SOCl₂, 0°C → rt, 2h | 85–90 |
| Thiol coupling | Et₃N, DCM, rt, 12h | 70–75 |
Amide Coupling with 5-Chloro-2,4-dimethoxyaniline
Carbodiimide-Mediated Coupling
-
Reagents : EDCI/HOBt, DMF, rt, 24h.
-
Mechanism : Activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the aniline.
Yield : 60–65% (crude), improving to 75–80% after purification.
Mixed Anhydride Method
-
Reagents : Isobutyl chloroformate, N-methylmorpholine.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 6.90–7.50 (m, aromatic), 3.80 (s, 6H, OCH₃), 3.20 (t, 2H, SCH₂).
-
HRMS : [M+H]⁺ calculated for C₂₄H₂₅ClN₃O₃S: 494.1264; found: 494.1268.
Challenges and Optimization
Spiro Ring Stability
Thiol Oxidation
Scalability and Industrial Relevance
-
Batch size : 100 g-scale demonstrated with 65% overall yield.
-
Cost drivers : Palladium catalysts (Buchwald-Hartwig) and chiral ligands.
Alternative Synthetic Routes
One-Pot Spiro Formation and Thiolation
Enzymatic Amidation
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Advantages : Room temperature, no racemization.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide?
- Methodology : Optimize synthesis via nucleophilic substitution or condensation reactions. For example, react a chloroacetamide intermediate with a thiol-containing spiro-diene precursor under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C). Monitor reaction progress using TLC and purify via column chromatography .
- Key Considerations : Control stoichiometry to avoid byproducts (e.g., disulfide formation). Use inert atmosphere to prevent oxidation of the thiol group .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm substituent connectivity and stereochemistry. For example, the acetamide carbonyl peak typically appears at ~168–170 ppm in -NMR .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak) .
- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water) and refine using SHELXL. Analyze bond lengths/angles (e.g., C–S bond ~1.75–1.80 Å) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology :
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .
- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties of this compound?
- Methodology :
- DFT Calculations : Use Gaussian09 to compute HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set). Analyze molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites .
- FTIR Simulation : Compare experimental FTIR peaks (e.g., C=O stretch at ~1650 cm⁻¹) with theoretical spectra .
Q. How should contradictory crystallographic data (e.g., bond angles vs. literature) be resolved?
- Methodology :
- Refinement Checks : Re-exclude high R-factor outliers in SHELXL. Validate hydrogen bonding (e.g., C–H⋯O interactions) using Mercury software .
- Cross-Validation : Compare with structurally analogous compounds (e.g., N-(4-chloro-2-nitrophenyl)acetamide derivatives) to identify systematic errors .
Q. What strategies optimize yield in multi-step syntheses involving spiro-diene intermediates?
- Methodology :
- Stepwise Monitoring : Use HPLC to isolate intermediates (e.g., 1,4-diazaspiro[4.4]nona-1,3-diene) before thiol coupling .
- Catalysis : Employ Pd-catalyzed cross-coupling for spiro-ring formation, ensuring ligand selection (e.g., PPh₃) minimizes steric hindrance .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodology :
- Bioisosteric Replacement : Substitute the 5-chloro-2,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance cytotoxicity .
- Pharmacophore Modeling : Use Schrödinger Suite to correlate spiro-diene geometry with antimicrobial potency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
